Umbralisib is a synthetic, small-molecule inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ) and casein kinase-1ε (CK1ε). [, ] It is classified as a kinase inhibitor and has been investigated in numerous preclinical and clinical studies for its potential as an anti-cancer agent. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Umbralisib's dual inhibition of PI3Kδ and CK1ε makes it unique amongst other PI3K inhibitors and is thought to contribute to its distinct activity and safety profile. [, ]
Optimizing Combination Regimens: Ongoing research focuses on developing and optimizing umbralisib-based combination regimens, particularly with other targeted agents such as ublituximab, venetoclax, and ibrutinib, to enhance efficacy and minimize toxicity. [, , , , , , , ]
Overcoming Resistance: Understanding and overcoming resistance to PI3K inhibitors, including umbralisib, remains a crucial area of research. [, ] Identifying mechanisms of resistance and developing strategies to circumvent them will be essential for improving long-term outcomes in patients treated with umbralisib.
Exploring New Indications: Given umbralisib's unique mechanism of action and favorable safety profile, expanding its clinical application to other hematologic malignancies and potentially solid tumors with PI3K pathway involvement warrants further investigation. [, , ]
Personalized Medicine: Investigating biomarkers predictive of response or resistance to umbralisib will be crucial for tailoring treatment strategies and maximizing clinical benefit in individual patients. [, , ]
Investigating Immunomodulatory Effects: Further elucidating the impact of umbralisib on the immune system, particularly its effects on Treg populations and its potential for enhancing anti-tumor immunity, could open new avenues for its therapeutic application. [, ]
Umbralisib is a novel small molecule drug developed as a selective inhibitor of the phosphatidylinositol 3-kinase delta isoform and casein kinase-1 epsilon. It was approved by the United States Food and Drug Administration in 2021 for the treatment of adult patients with relapsed or refractory marginal zone lymphoma and follicular lymphoma. The compound is characterized by its unique molecular structure and mechanism of action, which target specific pathways involved in cancer cell proliferation and survival.
Umbralisib is classified as a small chiral molecule belonging to the Biopharmaceutics Classification System class II, indicating that it has low solubility but high permeability. It is synthesized as a single enantiomer, specifically umbralisib tosylate, which is freely soluble in dimethyl sulfoxide and methanol but practically insoluble in water . The compound is manufactured by Alembic Pharmaceuticals Limited, following a detailed synthesis process that has evolved through multiple generations to enhance efficiency and yield .
The synthesis of umbralisib involves several key steps. The initial process begins with the preparation of intermediates that undergo various chemical transformations to yield the final product. The synthesis pathway emphasizes optimizing conditions for high yield and purity, while also ensuring that the compound does not exhibit polymorphic behavior, which could affect its pharmacological properties .
The manufacturing process has been refined over time, with the fourth-generation synthesis being described in detail. This includes the use of specific reagents, solvents, and conditions that facilitate the formation of umbralisib while minimizing side reactions. Quality control measures are also implemented to ensure that each batch meets stringent safety and efficacy standards .
Umbralisib has a complex molecular structure characterized by a chromen-4-one backbone. Its chemical formula is CHNOS, with a molecular weight of 396.46 g/mol. The compound's three-dimensional structure plays a crucial role in its interaction with target proteins, particularly phosphatidylinositol 3-kinase delta .
The structural analysis reveals that umbralisib exhibits significant hydrophobic interactions with its target enzyme, which are critical for its inhibitory activity. Molecular docking studies have shown that umbralisib forms stable complexes with phosphatidylinositol 3-kinase delta, contributing to its effectiveness as an anti-cancer agent .
Umbralisib undergoes various chemical reactions during its synthesis, primarily involving nucleophilic substitutions and coupling reactions. These reactions are carefully controlled to prevent the formation of undesired byproducts.
In vitro studies have demonstrated that umbralisib effectively inhibits the phosphorylation of downstream signaling molecules involved in cell survival pathways, such as Akt. This inhibition occurs through competitive binding at the active site of phosphatidylinositol 3-kinase delta . The compound's ability to modulate these pathways is central to its therapeutic efficacy against certain hematological malignancies.
The mechanism of action of umbralisib involves selective inhibition of phosphatidylinositol 3-kinase delta, leading to decreased activation of downstream signaling pathways that promote cell growth and survival. By inhibiting this pathway, umbralisib induces apoptosis in malignant cells while sparing normal cells.
Umbralisib presents several notable physical and chemical properties:
These properties are essential for formulating effective drug delivery systems that maximize bioavailability while minimizing side effects.
Umbralisib's primary application lies in oncology, specifically for treating relapsed or refractory marginal zone lymphoma and follicular lymphoma. Its selective inhibition of critical signaling pathways makes it a valuable therapeutic option for patients who have not responded to traditional chemotherapy regimens.
Research continues into other potential applications of umbralisib in different cancer types and combinations with other therapeutic agents to enhance efficacy. Ongoing clinical trials are investigating its use alongside immunotherapies to improve patient outcomes further .
Umbralisib (chemical name: (S)-2-(1-(4-amino-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-6-fluoro-3-(3-fluorophenyl)chromen-4-one) is a structurally unique small-molecule inhibitor distinguished by its dual targeting of phosphatidylinositol 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε). Biochemically, umbralisib exhibits nanomolar potency against PI3Kδ (IC₅₀ = 22 nM) and CK1ε (IC₅₀ = 6 nM), with significantly reduced activity against other PI3K isoforms (α, β, γ) and unrelated kinases [1] [3] [6]. This selectivity arises from its binding mode within the ATP-binding cleft of PI3Kδ, where its chromen-4-one scaffold forms specific hydrogen bonds with key residues (e.g., Val828) not conserved in other isoforms [3]. Simultaneously, its pyrazolopyrimidine group enables high-affinity interaction with CK1ε’s hinge region, a kinase implicated in oncogenic protein translation and Wnt/β-catenin pathway modulation [1] [6].
Table 1: Kinase Selectivity Profile of Umbralisib
Kinase Target | IC₅₀ (nM) | Biological Relevance in Lymphoma |
---|---|---|
PI3Kδ | 22 | B-cell receptor signaling, survival |
CK1ε | 6 | Protein synthesis, RNA translation |
PI3Kα | >1,000 | Metabolic regulation |
PI3Kβ | >1,000 | Platelet function |
PI3Kγ | >1,000 | Inflammatory responses |
Inhibition of PI3Kδ by umbralisib disrupts the PI3K/AKT/mTOR axis, a master regulator of B-cell proliferation and survival. Mechanistically, PI3Kδ blockade prevents PIP₃ generation, impairing AKT membrane translocation and phosphorylation. This suppresses downstream effectors like mTORC1, reducing S6K and 4EBP1 activation, thereby inhibiting cap-dependent translation of oncoproteins (e.g., cyclin D1, MYC) [1] [3]. Crucially, umbralisib also modulates chemokine-driven trafficking: it inhibits CXCL12-mediated adhesion (by >80% at 1 μM) and CCL19-mediated migration (by >70%) in malignant B-cells, disrupting homing to protective niches like lymph nodes and bone marrow [1] [3] [6]. These dual effects induce apoptosis and isolate tumor cells from microenvironmental survival signals.
CK1ε inhibition represents umbralisib’s differentiating mechanistic feature. CK1ε phosphorylates substrates like Dishevelled (Dvl) and Period (Per) proteins, activating Wnt/β-catenin and circadian rhythm pathways frequently dysregulated in lymphoma [1] [6]. By suppressing CK1ε, umbralisib:
This multi-layered transcriptional/translational regulation synergizes with PI3Kδ inhibition to impair tumor growth independently of cytotoxic stress.
Umbralisib’s dual targeting confers distinct advantages over first-generation PI3Kδ inhibitors (e.g., Idelalisib, Duvelisib):
Table 2: Mechanistic Comparison of Umbralisib with Other PI3K Inhibitors
Inhibitor | Primary Targets | CK1ε Inhibition | Key Off-Target Effects | Immune-Mediated Toxicity Incidence |
---|---|---|---|---|
Umbralisib | PI3Kδ, CK1ε | Yes (IC₅₀ = 6 nM) | Minimal (isoform-selective) | Low (≤7% colitis) [6] |
Idelalisib | PI3Kδ, PI3Kγ | No | High (hepatotoxicity, pneumonitis) | High (≥14% colitis) [1] |
Duvelisib | PI3Kδ, PI3Kγ | No | Moderate (transaminitis, diarrhea) | Moderate [2] |
Copanlisib | Pan-PI3K (α/δ dominant) | No | Hyperglycemia, hypertension | Low [1] |
Biochemically, umbralisib’s lack of activity against PI3Kγ minimizes macrophage and T-cell dysregulation, reducing immune-mediated toxicities like colitis and pneumonitis [1] [6]. Clinically, this translates to lower discontinuation rates (13.7% vs. ≥20% for Idelalisib) despite comparable efficacy (ORR: 49% MZL, 43% FL) [1] [3] [6]. CK1ε inhibition further enhances tumor-selective cytotoxicity by disrupting oncogenic translation—a mechanism absent in other agents [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7